![molecular formula C14H19N3 B2834374 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine CAS No. 496931-73-8](/img/structure/B2834374.png)
2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine”, often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are used to construct diverse heterocyclic scaffolds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of “2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine” consists of a pyrazole ring substituted with tert-butyl, methyl, and phenyl groups. Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with a molecular formula of C3H4N2 .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present on the pyrazole ring. For instance, 5-amino-pyrazoles can undergo reactions with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution to form 5-amino-4-hydroxyiminopyrazoles and diazene compounds .Scientific Research Applications
Asymmetric Synthesis of Amines
2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine and related compounds have been utilized in the asymmetric synthesis of amines, demonstrating their versatility as intermediates. For instance, N-tert-butanesulfinyl imines, derivatives closely related to the compound of interest, serve as crucial intermediates for producing a wide range of enantioenriched amines. These compounds facilitate the synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and other specialized amines through nucleophilic addition reactions. This methodology highlights the compound's role in enabling the synthesis of complex, chiral amine structures from simple precursors, offering a reliable approach for creating bioactive molecules and pharmaceuticals (Ellman, Owens, & Tang, 2002).
Ligand Synthesis for Asymmetric Catalysis
Compounds similar to 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine have been developed as ligands for asymmetric catalysis, contributing to the synthesis of chiral molecules. For example, rigid P-chiral phosphine ligands incorporating tert-butyl groups have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenation reactions. These ligands, by stabilizing transition states and facilitating the formation of chiral centers, have proven effective in synthesizing pharmaceutical ingredients, showcasing the potential of related compounds in catalytic applications (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Material Synthesis and Polymerization Catalysts
Another area of application includes the synthesis of materials and serving as catalysts for polymerization processes. Group 10 metal aminopyridinato complexes, which share structural motifs with 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine, have been synthesized and explored for their catalytic properties. These complexes have found applications in aryl-Cl activation and hydrosilane polymerization, indicating the broad utility of such compounds in material science and industrial chemistry (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).
DNA/Protein Binding and Anticancer Activity
Moreover, cyclometalated Rh(III) and Ir(III) complexes containing tert-butyl groups have been investigated for their DNA/protein binding capabilities and anticancer activity. These studies provide insights into the biological applications of related compounds, suggesting their potential in developing therapeutic agents based on the ability to interact with biological macromolecules and exhibit anticancer properties (Mukhopadhyay, Gupta, Paitandi, Rana, Sharma, Koch, Rana, Hundal, & Pandey, 2015).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been shown to have implications in biosynthetic and biodegradation pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
2-tert-butyl-5-methyl-4-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-12(11-8-6-5-7-9-11)13(15)17(16-10)14(2,3)4/h5-9H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXLNMCPYVRQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine | |
CAS RN |
496931-73-8 |
Source
|
Record name | 1-tert-butyl-3-methyl-4-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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